3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine
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Overview
Description
3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine: is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine typically involves the condensation reaction between 4-methylbenzenecarbaldehyde and N-(3-benzyl-2-quinoxalinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine can be used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazone moiety is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Benzaldehyde N-(2-quinoxalinyl)hydrazone
- 4-methylbenzenecarbaldehyde N-(2-quinoxalinyl)hydrazone
- 4-methylbenzenecarbaldehyde N-(3-phenyl-2-quinoxalinyl)hydrazone
Comparison: Compared to similar compounds, 3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine is unique due to the presence of the benzyl group on the quinoxaline ring. This structural feature can influence its reactivity, stability, and biological activity. The benzyl group may enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C23H20N4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-benzyl-N-[(4-methylphenyl)methylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C23H20N4/c1-17-11-13-19(14-12-17)16-24-27-23-22(15-18-7-3-2-4-8-18)25-20-9-5-6-10-21(20)26-23/h2-14,16H,15H2,1H3,(H,26,27) |
InChI Key |
MPAIPRXBGMUTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
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